(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-dimethylpentanoic acid

Catalog No.
S8461847
CAS No.
M.F
C23H27NO4
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl...

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-dimethylpentanoic acid

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4-dimethylpentanoic acid

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H27NO4/c1-23(2,3)13-20(21(25)26)24(4)22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1

InChI Key

DHNYJKKISLDATB-FQEVSTJZSA-N

SMILES

CC(C)(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-dimethylpentanoic acid) is a complex organic compound notable for its intricate structure and stereochemistry. The compound features a fluorenylmethoxycarbonyl protective group, an amino group, and a carboxylic acid, which contribute to its potential applications in organic synthesis and medicinal chemistry. Its molecular formula is C22H25NO4C_{22}H_{25}NO_{4} with a molecular weight of approximately 367.44 g/mol. The specific stereochemistry at the 2 position (S configuration) indicates unique three-dimensional arrangements that influence its chemical behavior and biological activity.

Due to its functional groups:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, making it valuable in peptide synthesis.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under acidic conditions, allowing the amino group to become available for further reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in various synthetic pathways.

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-dimethylpentanoic acid is closely tied to its structural components. Research has indicated that modifications to the side chains or functional groups can enhance or alter these biological activities. It has been studied for its potential roles in drug design and development, particularly in the context of peptide-based therapeutics.

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-dimethylpentanoic acid typically involves multiple steps:

  • Formation of the Fluorenylmethoxycarbonyl Group: This involves protecting the amino functionality using fluorenylmethoxycarbonyl chloride.
  • Introduction of the Amino Group: The compound is then treated with an appropriate amine to introduce the amino functionality.
  • Carboxylic Acid Formation: A carboxylic acid group is added through standard organic synthesis techniques such as oxidation or hydrolysis.

These methods highlight the importance of protecting groups in organic synthesis.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-dimethylpentanoic acid has several applications:

  • Peptide Synthesis: It is used as a building block in the synthesis of peptides due to its protective properties.
  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in creating bioactive molecules.
  • Organic Synthesis: The compound serves as an intermediate in various organic reactions.

Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-dimethylpentanoic acid have focused on its binding affinity and activity in biological systems. Research indicates that modifications to this compound can significantly alter its interactions with biological targets, potentially enhancing therapeutic effects or reducing side effects.

Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-dimethylpentanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
N-Acetyl-L-leucineSimple amino acid derivativeAntimicrobial properties
Fluorenylmethoxycarbonyl-L-alanineSimilar protective groupUsed in peptide synthesis
L-Valine derivativesBranched-chain amino acidsNeuroprotective effects
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acidEnantiomeric variantPotentially different biological activity

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-dimethylpentanoic acid lies in its specific stereochemistry and functional groups that confer distinct reactivity and biological properties compared to these similar compounds. Its complex structure allows for diverse interactions within biological systems, making it a subject of interest for further research and development.

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

381.19400834 g/mol

Monoisotopic Mass

381.19400834 g/mol

Heavy Atom Count

28

Dates

Last modified: 01-05-2024

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